![molecular formula C14H11Cl2N3O2 B2486301 N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide CAS No. 339027-14-4](/img/structure/B2486301.png)
N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide
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Overview
Description
N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide (DCMN) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrobenzenecarboximidamide derivative with two chlorobenzenes and a methyl group attached to the nitrobenzenecarboximidamide moiety. DCMN is a versatile compound with a wide range of applications in fields such as pharmacology, biochemistry, and toxicology.
Scientific Research Applications
Antimicrobial Agent
Triclocarban [N-(4-chlorophenyl)-N-(3,4-dichlorophenyl) urea] (TCC), a compound similar to the one , is an antimicrobial agent utilized in a variety of consumer products . It is commonly released into domestic wastewaters and upon treatment, it is known to accumulate in biosolids .
Environmental Impact Study
The compound has been studied for its long-term fate in biosolid-treated soils . The study found that TCC soil residues remained years after biosolid application . The two most important parameters controlling TCC topsoil concentrations were the biosolid application rate and the period since the last application .
Chemical Synthesis
The compound has been used in chemical synthesis . For example, a mixture of N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester was stirred at room temperature overnight under N2 .
Mechanism of Action
Target of Action
The primary target of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide, also known as DCMU or Diuron, is the photosystem II in plants . This system plays a crucial role in photosynthesis, a process that converts light energy into chemical energy, which is essential for plant growth and development .
Mode of Action
DCMU acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption in the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of photosystem II by DCMU affects the photosynthetic electron transport chain . This chain is a series of protein complexes and lipid-soluble carriers embedded in the thylakoid membrane of chloroplasts. It facilitates the transfer of electrons from water to NADP+, a process coupled with the translocation of protons across the membrane. This creates a proton gradient that drives ATP synthesis .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DCMU is limited. It’s known that dcmu can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . More research is needed to fully understand the pharmacokinetics of DCMU.
Result of Action
The inhibition of photosynthesis by DCMU leads to a decrease in ATP production in plants . ATP, or adenosine triphosphate, is the main energy currency in living organisms.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c1-17-14(9-3-2-4-11(7-9)19(20)21)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCVGZAWVKIKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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